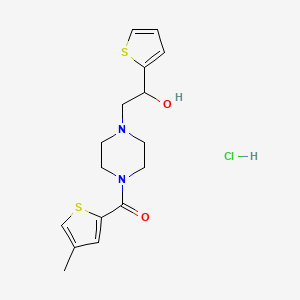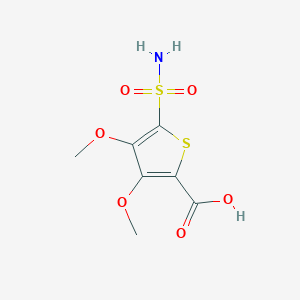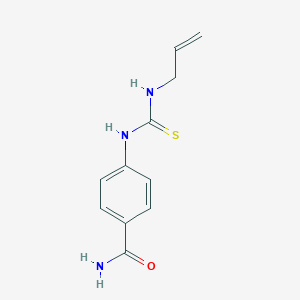
1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one” is a chemical compound with the molecular formula C29H25NO3. It is also known as 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one” is characterized by the presence of an indol-2-one core, which is substituted with benzyl and bis(4-hydroxy-3-methylphenyl) groups. The exact structure would require more detailed analysis using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research on novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands highlights the potential of complex organic compounds in forming metal-organic frameworks (MOFs) and coordination polymers with diverse structures (Li-Xin Sun et al., 2010). Such frameworks are of interest for applications in gas storage, separation technologies, and catalysis.
Catalysis and Asymmetric Synthesis
Studies on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrate the role of complex organic molecules in catalysis and synthesis (T. Imamoto et al., 2012). These findings suggest potential applications of "1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one" in facilitating chemical reactions with high selectivity and efficiency.
Organic Electronics and Photovoltaics
Research on electrochromic conducting polymers via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers indicates the potential of organic compounds in electronic and photovoltaic applications (G. Sotzing et al., 1996). "1-Benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one" could potentially be explored for similar applications, given its complex structure that may offer unique electronic properties.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific biological activities. Some derivatives have shown inhibitory activity against certain viruses .
Propiedades
IUPAC Name |
1-benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c1-19-16-22(12-14-26(19)31)29(23-13-15-27(32)20(2)17-23)24-10-6-7-11-25(24)30(28(29)33)18-21-8-4-3-5-9-21/h3-17,31-32H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMRGCHZCTHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

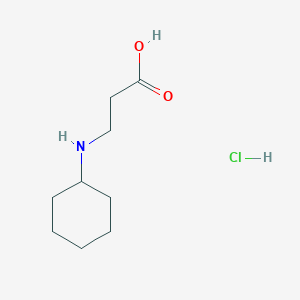
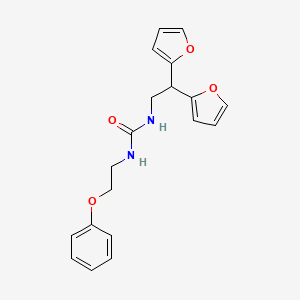
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
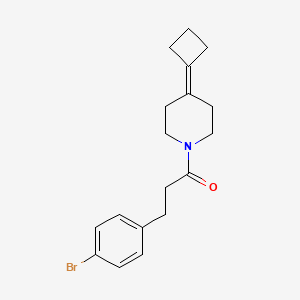
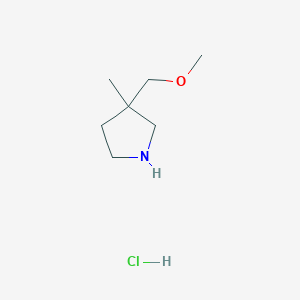

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
